molecular formula C11H22N2O4S B6220012 tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate CAS No. 2768300-55-4

tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate

Cat. No.: B6220012
CAS No.: 2768300-55-4
M. Wt: 278.4
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Description

Tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate is an organic compound belonging to the class of sulfonamide derivatives. It was first synthesized in 2013 by a French biopharmaceutical company, Servier, as a selective, orally bioavailable inhibitor of the lysine-specific demethylase (LSD1) enzyme. This enzyme is linked to the progression of multiple cancer types, including leukemia, breast, and small cell lung cancer.

Preparation Methods

The synthesis of tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate involves a multistep process. One common method is the reaction of tert-butyl N-[(1R,2S)-2-amino-3-(methylamino)cyclohexyl]carbamate with ethyl chloroformate and sodium hydrosulfite in tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified through column chromatography to obtain pure this compound.

Chemical Reactions Analysis

Tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives

Scientific Research Applications

Tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. It is primarily used as a selective inhibitor of the LSD1 enzyme, which plays a crucial role in the epigenetic regulation of gene expression. This compound has shown promise in the treatment of various cancers, including leukemia, breast cancer, and small cell lung cancer. Additionally, it is used in research related to histone modification and gene expression regulation.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate involves the inhibition of the LSD1 enzyme. LSD1 is a histone demethylase that removes methyl groups from histone proteins, thereby regulating gene expression. By inhibiting LSD1, this compound prevents the demethylation of histones, leading to altered gene expression patterns that can inhibit cancer cell growth and proliferation.

Comparison with Similar Compounds

Tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate is unique due to its selective inhibition of the LSD1 enzyme. Similar compounds include:

    Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate: This compound also contains a tert-butyl carbamate group but differs in its specific functional groups and biological activity.

    Tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: Another related compound with different functional groups and applications.

These compounds share structural similarities but differ in their specific biological targets and applications, highlighting the uniqueness of this compound in its selective inhibition of LSD1.

Properties

CAS No.

2768300-55-4

Molecular Formula

C11H22N2O4S

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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